MRTX-EX185 (formic)

KRAS G12D Broad-Spectrum Inhibitor RAS Mutants

Broad-spectrum KRAS probe: MRTX-EX185 (formic) is a non-covalent inhibitor that binds both inactive (GDP) and active (GNP) conformations of multiple KRAS mutants, a capability absent from mutation-selective inhibitors like MRTX1133 or covalent G12C agents. - KRAS(G12D) IC50: 90 nM; also engages G12C, Q61H, G13D, and WT KRAS (IC50 110-290 nM). - Terminal alkyne enables CuAAC click chemistry for probe conjugation without custom synthesis. - Validated in SW-1990 pancreatic cancer cells (antiproliferative IC50: 70 nM); inert in KRAS-independent HEK293.

Molecular Formula C34H35FN6O4
Molecular Weight 610.7 g/mol
Cat. No. B15141032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRTX-EX185 (formic)
Molecular FormulaC34H35FN6O4
Molecular Weight610.7 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CCC8)O.C(=O)O
InChIInChI=1S/C33H33FN6O2.CH2O2/c1-2-20-6-3-7-21-14-24(41)15-25(27(20)21)29-28(34)30-26(16-35-29)31(39-17-22-8-9-23(18-39)36-22)38-32(37-30)42-19-33-10-4-12-40(33)13-5-11-33;2-1-3/h1,3,6-7,14-16,22-23,36,41H,4-5,8-13,17-19H2;1H,(H,2,3)/t22-,23+;
InChIKeyYWOAMEBABPMBDA-ZJXXCOCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MRTX-EX185 (formic): Broad-Spectrum KRAS G12D Inhibitor


MRTX-EX185 (formic) is a small-molecule inhibitor of GDP-loaded KRAS and the KRAS(G12D) mutant, developed by Mirati Therapeutics, with a primary KRAS(G12D) IC50 of 90 nM . The compound is distinguished by its ability to bind both the GDP-loaded (inactive) and GNP-bound (active) states of KRAS proteins [1]. Beyond its nominal G12D target, MRTX-EX185 formic demonstrates broad-spectrum binding across several clinically relevant KRAS mutants, including G12C, Q61H, and G13D, as well as wild-type KRAS and HRAS [2]. This unique binding profile, combined with a click-chemistry-compatible terminal alkyne moiety , positions it as a versatile chemical biology probe distinct from more narrowly selective KRAS G12D inhibitors.

MRTX-EX185 (formic): Substitution Limitations


Generic substitution within the KRAS inhibitor class is precluded by substantial differences in mutation-state selectivity, off-target binding profiles, and mechanism of action. For instance, while advanced G12D inhibitors like MRTX1133 exhibit high potency (IC50 ~2-6 nM) and >500-1,000-fold selectivity for G12D over wild-type KRAS [1], they lack the broad engagement with other RAS mutants characteristic of MRTX-EX185 [2]. Conversely, covalent G12C inhibitors such as MRTX849 (Adagrasib) and AMG510 (Sotorasib) demonstrate potent, mutation-specific activity (IC50 ~5-14 nM and 6-9 nM, respectively) against KRAS G12C-driven cell lines but are entirely ineffective against the G12D mutant, which is the primary target of MRTX-EX185 [3]. This fundamental divergence in target specificity and binding promiscuity means that selecting MRTX-EX185 over its analogs is not a matter of incremental potency, but of a deliberately distinct research application—specifically, the investigation of RAS biology across multiple mutant states or the use of its unique chemical handle for probe development.

MRTX-EX185 (formic) Differentiation Evidence


Broad-Spectrum RAS Mutant Engagement

MRTX-EX185 formic demonstrates a unique, broad-spectrum binding profile across multiple KRAS mutants, a property not shared by high-potency, selective G12D inhibitors like MRTX1133. While MRTX1133 is reported to have >500- to 1,000-fold selectivity for G12D over wild-type KRAS [1][2], MRTX-EX185 formic exhibits quantifiable binding to several clinically relevant RAS isoforms. This is a critical differentiator for researchers studying pan-RAS biology or off-target effects [3].

KRAS G12D Broad-Spectrum Inhibitor RAS Mutants Target Engagement

State-Independent KRAS Binding

A key mechanistic distinction is MRTX-EX185's ability to bind both GDP-loaded (inactive) and GNP-bound (active) states of KRAS [1]. This non-covalent, state-independent engagement contrasts with covalent G12C inhibitors like MRTX849 (Adagrasib) and AMG510 (Sotorasib), which preferentially target the inactive, GDP-bound conformation and rely on covalent bond formation for sustained inhibition .

KRAS Nucleotide State Non-covalent Inhibitor GDP/GTP

Cellular Selectivity in KRAS G12D Models

In cellular models, MRTX-EX185 demonstrates a clear, on-target antiproliferative effect. This is a critical validation point when comparing its utility to pan-KRAS inhibitors or those with unclear cellular specificity [1].

KRAS G12D Antiproliferation Cell Viability SW-1990

Click Chemistry for Probe Development

MRTX-EX185 formic contains a terminal alkyne group, making it a functional click-chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This is a distinctive feature that enables downstream conjugation to reporter molecules (e.g., biotin, fluorophores) without requiring custom synthesis. In contrast, many other KRAS inhibitors, including MRTX1133, MRTX849, and AMG510, lack this built-in conjugation handle and would require separate derivatization for probe development [1].

Click Chemistry Chemical Probe Alkyne CuAAC

BRET Target Engagement Assay

Cellular target engagement is a critical measure of a compound's ability to interact with its intended target in a live-cell environment. MRTX-EX185's engagement has been quantitatively characterized using a BRET (Bioluminescence Resonance Energy Transfer) assay, providing direct evidence of its interaction with KRAS G12D in a cellular context [1]. This is a higher level of validation than simple biochemical IC50 values and is not universally reported for all KRAS inhibitors in procurement literature.

BRET Target Engagement KRAS G12D Cellular Assay

MRTX-EX185 (formic) Recommended Applications


Pan-RAS Mutant Panel Screening

Given MRTX-EX185 formic's broad-spectrum binding to KRAS G12D, G12C, Q61H, and G13D mutants (with IC50 values ranging from 90 nM to 290 nM) [1], it is ideally suited for screening a panel of cancer cell lines harboring different RAS mutations. Unlike highly selective inhibitors (e.g., MRTX1133) which would show activity only in a narrow subset, MRTX-EX185 formic can be used to assess the impact of partial, multi-mutant inhibition across a broader range of RAS-driven models, facilitating the identification of tumor types with potential sensitivity to this class of non-covalent, state-independent inhibitor.

Probe Development for Pulldown Assays

The presence of a terminal alkyne group allows MRTX-EX185 formic to serve as a direct building block for creating molecular probes via CuAAC click chemistry . Researchers can conjugate the compound to biotin-azide for streptavidin pulldown experiments to identify binding partners, or to fluorescent azide dyes for cellular imaging of target localization. This built-in functionality circumvents the need for custom synthesis of a derivatized analog, accelerating assay development timelines. This is a clear advantage over non-functionalized KRAS inhibitors.

Investigating Active-State KRAS Signaling Dynamics

Because MRTX-EX185 formic binds to both GDP-loaded and active GNP states of KRAS [2], it is a superior tool for investigating signaling pathways driven by constitutively active, GTP-bound KRAS mutants. Covalent inhibitors that bind exclusively to the GDP-bound state (like MRTX849 or AMG510) cannot address this biology. MRTX-EX185 formic can be used to probe the immediate downstream effects (e.g., p-ERK inhibition [3]) of inhibiting the active conformation, providing insights into feedback mechanisms and potential adaptive resistance.

G12D Dependency in Pancreatic Cancer Models

With a demonstrated antiproliferative IC50 of 70 nM in the KRAS G12D-mutant SW-1990 pancreatic cancer cell line and a lack of effect in KRAS-independent HEK293 cells [3][4], MRTX-EX185 formic serves as a validated tool for confirming KRAS G12D dependency in preclinical models of pancreatic cancer. Its use can help establish that a model's growth is driven by the KRAS G12D oncogene before more resource-intensive in vivo studies are initiated.

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